REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][NH:11][CH:12]=O)=[N:6][C:5]=1[Cl:14].O(Cl)Cl.[P+5].[OH-].[Na+]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][C:7]2[N:6]([CH:12]=[N:11][CH:10]=2)[C:5]=1[Cl:14])=[O:15] |f:1.2,3.4|
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Name
|
2-chloro-6-formylaminomethylnicotinic acid methyl ester
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Quantity
|
42.6 g
|
Type
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reactant
|
Smiles
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COC(C1=C(N=C(C=C1)CNC=O)Cl)=O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
18.2 mL
|
Type
|
reactant
|
Smiles
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O(Cl)Cl.[P+5]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with ethyl acetate (2×100 mL)
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
ADDITION
|
Details
|
charcoal (˜5 g) was added
|
Type
|
ADDITION
|
Details
|
the solution mixed for 5 minutes
|
Duration
|
5 min
|
Type
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FILTRATION
|
Details
|
before being filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=CC=2N(C1Cl)C=NC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.4 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |